Cas no 23518-25-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI))

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) structure
23518-25-4 structure
Product Name:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
CAS-Nr.:23518-25-4
MF:C20H34O5
MW:354.48096704483
CID:264299
PubChem ID:5280363
Update Time:2025-04-19

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
    • (5E,13E)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • 11-epi-PGE1
    • 11-Epiprostaglandin E1
    • 9-oxo-11S,15S-dihydroxy-13E-prostaenoic acid
    • AC1NR1IQ
    • Alprostadil impurity E [EP]
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11beta,13E,15S)-
    • Prostaglandin E(1)
    • Prostaglandin F(2a)
    • prostaglandin-E1
    • UNII-U0DO49Q8Y4
    • DINOPROST [HSDB]
    • PGF-2alpha
    • 9a,11a-PGF2
    • (+)-Prostaglandin F2a
    • HMS1361K16
    • NCGC00160385-04
    • cyclosin
    • Prostaglandin F2-alpha
    • Prostaglandin F2.alpha.
    • PDSP2_000079
    • Tox21_111777
    • Protamodin
    • SCHEMBL24292
    • B7IN85G1HY
    • 7-(3, 5-dihydroxy-2-(3-hydroxyl-1-octenyl) cyclopentyl)-5-heptenoic acid
    • NCGC00160385-05
    • BML1-F08
    • (E,Z)-(1R,2R,3R,5S)-7-(3,5-Dihydroxy-2-((3S)-(3-hydroxy-1-octenyl))cyclopentyl)-5-heptenoic acid
    • Prostaglandin F2a
    • U-14583
    • (5Z,13E,15S)-9alpha,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • 1ST11386
    • Dinoprostum
    • BDBM50035622
    • BRN 4153898
    • DB12789
    • A830494
    • amoglandin
    • CHEMBL815
    • Dinoprost [USAN:INN:BAN:JAN]
    • Prostaglandin F2-alpha, racemic mixt.
    • PGF2alpha
    • Dinoprosta [INN-Spanish]
    • Prostin F 2 alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, l-
    • prostaglandin F2alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (1R-(1alpha(Z),2beta(S*,E),3alpha,5alpha))-
    • Dinaprost
    • U 14583
    • 15(R)-Prostaglandin F2 alpha
    • LMFA03010002
    • NCGC00160385-06
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-1-OCTENYL)CYCLOPENTYL)-, dl-
    • (5z,9alpha,11alpha,13e,15s)-9,11,15-trihydroxyprosta-5,13-dienoic acid
    • PGF2
    • (E,Z)-(1R,2R,3R,5S)-7-[3,5-Dihydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]cyclopentyl]-5-heptenoic acid
    • 9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • dinoprost
    • Dinoprostum (INN-Latin)
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
    • Enzaprost
    • Dinoprostum [INN-Latin]
    • F2alpha, Prostaglandin
    • Prosmon (TN)
    • PGF2.alpha.
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid
    • dl-Prostaglandin F2-alpha
    • 15-epi PGF2alpha
    • (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-cyclopentyl)-hept-5-enoic acid
    • Prostaglandin-F2alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-3,13-dien-1-oic acid
    • U-14,583
    • HMS2089F11
    • CCG-208257
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid
    • G02AD01
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • NCGC00160385-01
    • F2 alpha, Prostaglandin
    • Prostaglandin F2alpha, dl-
    • BSPBio_001494
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • GTPL1884
    • P1885
    • HY-12956
    • Prostaglandin F2 alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dienoate
    • DINOPROST [USAN]
    • CCRIS 4253
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(E)-(3S)-3-hydroxy-1-octenyl}-cyclopentyl]-5-heptenoic acid
    • PGF2a
    • 9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • AMY30098
    • C00639
    • Dinoprosta
    • Prostarmon F
    • PXGPLTODNUVGFL-YNNPMVKQSA-N
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-alpha,11-alpha,13E,15S)-(+-)-
    • (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3S)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • DINOPROST [JAN]
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (+-)-
    • (5Z,13E)-(15S)-9alpha,11alpha,15-Trihydroxyprosta-5,13-dienoate
    • UNII-B7IN85G1HY
    • NCGC00160385-02
    • (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • EX-A4115A
    • PGF2-alpha
    • CS-4232
    • HMS3648N11
    • IDI1_033964
    • Prostaglandin F(sub 2a)
    • Prosmon
    • CHEBI:15553
    • l-Prostaglandin F2-alpha
    • DINOPROST [INN]
    • 9alpha,11alpha-PGF2
    • SR-01000946457
    • 9alpha,11beta PGF2
    • Dinoprost; Prostaglandin F2a; PGF2alpha
    • BRN 2225571
    • HMS3402K16
    • DTXSID9022946
    • PGF2 alpha
    • Dinoprost (JP17/USAN/INN)
    • Dinoprosta (INN-Spanish)
    • 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oic acid
    • SR-01000721847-2
    • panacelan
    • HSDB 3315
    • (+)-Prostaglandin F2alpha
    • SR-01000721847
    • PGF2alpha-[d4]
    • (+-)-PGF2-alpha
    • (+-)-PGF2alpha
    • DINOPROST (MART.)
    • Enzaprost F
    • HMS1791K16
    • alpha, PGF2
    • DINOPROST [WHO-DD]
    • (z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-((s)-(e)-3-hydroxyoct-1-enyl)-cyclopentyl]hept-5-enoic acid
    • 23518-25-4
    • NS00124545
    • DTXCID602946
    • 7-(3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
    • PROSTAGLANDIN F2.ALPHA. [MI]
    • D00081
    • CAS-551-11-1
    • l-PGF2-alpha
    • Prostin F2alpha
    • PGF2-alpha racemic mixt.
    • Q421375
    • 551-11-1
    • SR-01000946457-1
    • HMS1989K16
    • SR-01000721847-4
    • 13535-33-6
    • MFCD00135231
    • DINOPROST [MART.]
    • AKOS030526160
    • EN300-21689745
    • Prosta-10,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.alpha.,11.alpha.,13E,15S)
    • Prostin F2-alpha
    • AS-56892
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
    • InChI-Schlüssel: PXGPLTODNUVGFL-YNNPMVKQSA-N
    • Lächelt: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C\CCCC(=O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 354.24062418g/mol
  • Monoisotopenmasse: 354.24062418g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 432
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topologische Polaroberfläche: 98Ų

Experimentelle Eigenschaften

  • Dichte: 1.0458 (rough estimate)
  • Siedepunkt: 407.69°C (rough estimate)
  • Brechungsindex: 1.6120 (estimate)

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Sicherheitsinformationen

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge